Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)
Description
Gal(α1-3)GlcNAc(β)-O-Ph(4-NO₂) is a synthetic glycoconjugate featuring a galactose (Gal) residue linked via an α1-3 glycosidic bond to N-acetylglucosamine (GlcNAc) in the β-configuration. The aglycon is a p-nitrophenyl (pNP) group, which serves as a chromophore for analytical detection (e.g., enzyme activity assays). This compound’s α1-3 linkage distinguishes it from naturally occurring β-linked Gal-GlcNAc structures, which are prevalent in human glycoproteins and glycolipids .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-HGLCAQIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro involves multiple steps:
Glycosylation Reaction: The initial step involves the glycosylation of N-acetylglucosamine with galactose using a glycosyl donor and an acceptor under the influence of a glycosyltransferase enzyme. This reaction typically occurs in the presence of a suitable solvent and at a controlled temperature.
Phenylation: The next step involves the attachment of a phenyl group to the glycoside. This is achieved through a substitution reaction where the hydroxyl group of the glycoside is replaced by a phenyl group.
Nitration: The final step involves the nitration of the phenyl group to introduce a nitro substituent. This is typically done using a nitrating agent such as nitric acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium catalyst under mild pressure.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model glycoside for studying glycosylation reactions and the behavior of glycosides under various chemical conditions.
Biology
In biological research, it is used to study carbohydrate-protein interactions, particularly in the context of cell signaling and recognition processes.
Medicine
Industry
In the industrial sector, it is used in the synthesis of complex carbohydrates and as an intermediate in the production of various glycoside-based products.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets include specific receptors on the cell surface that recognize and bind to the glycoside moiety of the compound.
Comparison with Similar Compounds
Gal(β1-3)GlcNAc(β)-O-pNP (CAS 59837-15-9)
- Structural Differences : Beta-linked Gal(β1-3)GlcNAc vs. alpha-linked Gal(α1-3)GlcNAc.
- The β-linked version is a substrate for sulfotransferases (e.g., Gal-3-O-sulfotransferase), which modify the 3-OH position of Gal to produce (SO₄-3)Galβ1-4GlcNAc, enhancing interactions with receptors like RCA120 .
- Applications : Used in enzymatic assays to study glycosidase activity; the α-linked analog may exhibit reduced enzyme recognition due to stereochemical differences .
Gal(β1-4)GlcNAc(β)-O-pNP (CAS 872578-72-8)
- Structural Differences: Type 2 LacNAc (Galβ1-4GlcNAc) vs. non-natural α1-3 linkage.
- Biological Interactions: Sulfation at Gal 6-OH in LacNAc enhances binding to lectins like RCA120, whereas the pNP group in Gal(α1-3)GlcNAc-Ph(4-NO₂) serves as a detection tag rather than a binding enhancer . Sialylation (e.g., Siaα2-3Galβ1-4GlcNAc) is common in natural glycans and critical for viral receptor interactions (e.g., influenza HA binding) .
- Enzyme Specificity : β1-4-Galactosyltransferases (β1-4-GalT) efficiently synthesize β-linked LacNAc, whereas α1-3 linkages require specialized enzymes or chemical synthesis .
Neu5Ac(α2-3)Gal(β1-3)GlcNAc(β)-OMe
Gal(β1-3)GalNAc(α)-O-pNP
- Structural Differences : Terminal GalNAc (vs. GlcNAc) with α-linkage to pNP.
- Lectin Binding: Jacalin specifically recognizes Galβ1-3GalNAc, demonstrating how minor structural changes (GalNAc vs. GlcNAc) dictate lectin specificity .
- Applications : Used in cancer biomarker studies due to its overexpression in mucins .
Key Research Findings
Linkage-Specific Enzyme Recognition
Analytical Utility
- The pNP group in Gal(α1-3)GlcNAc(β)-O-Ph(4-NO₂) enables colorimetric detection in glycosidase assays, whereas methyl or benzyl aglycons require mass spectrometry .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Q & A
Q. How is Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2) synthesized, and what are the critical reaction conditions?
The synthesis involves enzymatic or chemoenzymatic approaches. Key steps include:
- Glycosylation : Use α-galactosyltransferases to link galactose (Gal) to GlcNAc in an α(1-3) configuration. The 4-nitrophenyl (4-NO2-Ph) group is introduced via chemical conjugation to the reducing end of GlcNAc.
- Catalysts : Enzymatic synthesis requires divalent cations (e.g., Mn²⁺) and nucleotide sugar donors (e.g., UDP-Gal). Chemoenzymatic methods may use protected glycosyl donors and trichloroacetimidate chemistry .
- Purification : Reverse-phase HPLC or size-exclusion chromatography isolates the product. Validate purity via NMR and MS.
Q. What analytical techniques are used to confirm the structure and linkage specificity of Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)?
- NMR : ¹H and ¹³C NMR identify anomeric proton signals (e.g., δ 5.1–5.3 ppm for α-Gal linkage) and confirm the 4-NO2-Ph group .
- Mass Spectrometry : MALDI-TOF or ESI-MS detects molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). MS/MS fragmentation distinguishes α(1-3) from β(1-3/4) linkages by characteristic fragment ions (e.g., m/z 433 for Gal-GlcNAc cleavage) .
- Glycan Visualization Tools : DrawGlycan-SNFG generates standardized glycan diagrams, ensuring accurate depiction of branching and linkages .
Advanced Research Questions
Q. How can researchers design enzyme kinetics studies using Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2) as a substrate?
- Assay Design : Use the compound to test glycosidase or glycosyltransferase activity. For glycosidases, monitor 4-nitrophenol release (λ = 400 nm) under varying pH/temperature conditions.
- Kinetic Parameters : Calculate and using Michaelis-Menten plots. Compare with natural substrates (e.g., Gal(b1-3)GlcNAc) to assess enzyme specificity .
- Inhibition Studies : Screen inhibitors by measuring reduced 4-nitrophenol release. IC₅₀ values indicate potency .
Q. What computational tools are available to model interactions between Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2) and lectins/glycan-binding proteins?
- Molecular Docking : Tools like AutoDock Vina or GlycoTorch V2 predict binding modes. Use the Protein Data Bank (PDB) to retrieve lectin structures (e.g., galectin-3) .
- Glycan Feature Extraction : Glycowork (Python) analyzes sequence motifs (e.g., terminal α-Gal) and generates graph-based representations for machine learning models .
- MD Simulations : GROMACS or AMBER simulate dynamic interactions, focusing on hydrogen bonding with the 4-NO2-Ph group .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported enzymatic activity data for Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)?
- Source Variability : Enzyme purity (e.g., recombinant vs. native) and assay conditions (e.g., buffer ionic strength) significantly affect activity. Standardize protocols across labs .
- Linkage Misassignment : Use tandem MS (MSⁿ) to confirm α(1-3) linkage. Compare fragmentation patterns with synthetic standards (e.g., Gal(b1-3)GlcNAc derivatives) .
Methodological Tables
Q. Table 1. Key MS Fragments for Structural Validation
| Fragment Ion (m/z) | Interpretation |
|---|---|
| 433.1 | Gal-GlcNAc cleavage (α1-3 linkage) |
| 292.1 | 4-NO2-Ph group |
| 660.2 | Loss of terminal Gal |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
